molecular formula C6H5FN2O3 B175571 5-Fluoro-2-methyl-4-nitropyridine 1-oxide CAS No. 113209-88-4

5-Fluoro-2-methyl-4-nitropyridine 1-oxide

Cat. No. B175571
M. Wt: 172.11 g/mol
InChI Key: BWNXTHJYONDSFG-UHFFFAOYSA-N
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Patent
US05726182

Procedure details

The reaction was carried out in a flask vented to a gas scrubber containing aqueous sodium hydroxide solution. The product of Step 5, 5-fluoro-2-picoline-N-oxide (1.0 g, 7.86 mmol) was cooled to 0° C. and concentrated sulfuric acid (4.2 mL) was slowly added, with stirring. Solid potassium nitrate (1.27 g, 12.5 mmol) was then added to this mixture at 0° C., in small portions over a 45 minute period. The reaction mixture was allowed to warm to ambient temperage and was stirred at ambient temperature for 1 hour. Not all of the potassium nitrate had dissolved and the reaction mixture was heated at 50° C. for 0.5 hours and then at 100° C. for 18 hours. The homogeneous reaction solution was poured over ice and the resultant aqueous solution was adjusted to pH 9 with solid potassium carbonate. The aqueous solution was then extracted with 3 X 80 mL of methylene chloride. The combined organic extract was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give 1.084 g (80% yield) of the title compound as a yellow solid, m.p. 107°-108° C.; MS DCI-NH3M/Z: 190 (M+NH4)+ 10%, 173 (M+H)+ 30%, 157 (M-O)+ 50%; 1H NMR (CDCl3) d 2.48 (s, 3H), 8.05 (d, 1H, J=9.0 Hz), 8.31 (d, 1H, J=6.0 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
4.2 mL
Type
reactant
Reaction Step Three
Quantity
1.27 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
80%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[F:3][C:4]1[CH:9]=[N+:8]([O-:10])[C:7]([CH3:11])=[CH:6][CH:5]=1.S(=O)(=O)(O)O.[N+:17]([O-])([O-:19])=[O:18].[K+].C(=O)([O-])[O-].[K+].[K+]>>[F:3][C:4]1[CH:9]=[N+:8]([O-:10])[C:7]([CH3:11])=[CH:6][C:5]=1[N+:17]([O-:19])=[O:18] |f:0.1,4.5,6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C([N+](=C1)[O-])C
Name
Quantity
1 g
Type
reactant
Smiles
FC1=CC=C([N+](=C1)[O-])C
Step Three
Name
Quantity
4.2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
1.27 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was carried out in a flask
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperage
STIRRING
Type
STIRRING
Details
was stirred at ambient temperature for 1 hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The homogeneous reaction solution was poured over ice
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was then extracted with 3 X 80 mL of methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=C(C=C([N+](=C1)[O-])C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.084 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.